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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
annealed titanium disilicide (TiSiz2) films. The information provided is intended to help users
understand and control the surface roughness of these films during experimental procedures.

Frequently Asked Questions (FAQSs)

Q1: What are the primary factors that influence the surface roughness of annealed titanium
disilicide films?

Al: The surface roughness of annealed TiSiz films is primarily influenced by the following
factors:

e Annealing Temperature: This is the most critical factor. Higher annealing temperatures
promote the transition from the smoother, metastable C49 phase of TiSiz to the rougher,
stable C54 phase.[1][2]

e Initial Titanium (Ti) Film Thickness: Thinner Ti films generally require higher temperatures to
transition to the C54 phase, which can lead to increased surface roughness and
agglomeration.[1][3]

o Substrate Type and Orientation: The underlying substrate, typically single-crystal silicon,
affects the silicide formation. TiSiz films formed on Si(100) substrates tend to be rougher than
those formed on Si(111) substrates.[1][4]
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e Annealing Ambient: The gas used during annealing (e.g., nitrogen, helium) can influence the
reaction and the final surface morphology. A nitrogen atmosphere can help prevent
agglomeration.[5][6]

e Annealing Ramp Rate: The rate at which the temperature is increased during annealing can
also play a role in the final film structure and roughness.[6]

Q2: What is the C49 to C54 phase transition and how does it affect surface roughness?

A2: Titanium disilicide exists in two primary crystalline structures: the metastable C49 phase
and the stable C54 phase. The C49 phase typically forms at lower annealing temperatures
(around 450-650°C) and has a higher electrical resistivity. As the annealing temperature
increases (typically above 650°C), the C49 phase transforms into the C54 phase, which has a
lower resistivity.[2] This phase transition is a key reason for increased surface roughness. The
nucleation and growth of the C54 grains from the C49 matrix leads to a rougher surface
morphology.[1]

Q3: What is agglomeration and how can it be prevented?

A3: Agglomeration is the morphological degradation of the TiSiz film at high temperatures
(typically above 900°C), where the film becomes discontinuous and forms isolated islands.[5]
This phenomenon is driven by the system's attempt to reduce its overall surface and interfacial
energy.[5] Agglomeration leads to a dramatic increase in surface roughness and sheet
resistance.[5] To prevent agglomeration, it is crucial to control the annealing temperature and
time. Using a nitrogen atmosphere during annealing can also help suppress agglomeration by
forming a titanium nitride (TiN) surface layer that stabilizes the film.[5]

Troubleshooting Guide
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Issue

Potential Cause

Troubleshooting Steps

High Surface Roughness

Formation of the C54 phase.

Optimize the annealing
temperature to be just
sufficient for the C49 to C54
transition without excessive
grain growth. For applications
where the lowest possible
roughness is critical and higher
resistivity is acceptable,
consider processing at
temperatures that favor the
C49 phase.

Agglomeration of the TiSiz film.

Reduce the final annealing
temperature to below 900°C.
[5] Shorten the annealing time
at the peak temperature.
Anneal in a nitrogen
atmosphere to form a

stabilizing TiN cap layer.[5]

Initial Ti film is too thin.

For very thin films, the C49 to
C54 transition temperature is
higher, increasing the risk of
agglomeration. Consider

increasing the initial Ti film

thickness if the process allows.

Film Delamination or Peeling

High intrinsic stress in the film.

Optimize the deposition
parameters of the initial Ti film
to reduce stress. Control the
annealing and cooling rates to

minimize thermal stress.

Poor adhesion of the initial Ti

film.

Ensure the silicon substrate is
properly cleaned before Ti
deposition to remove any

native oxide or contaminants.
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Increase the annealing

temperature or duration to
. ) Incomplete C49 to C54 phase
Inconsistent Sheet Resistance N ensure a complete
transition. _
transformation to the low-

resistivity C54 phase.

Calibrate and optimize the
] ] ) titanium deposition process to
Non-uniform film thickness. _ _ _
ensure uniform film thickness

across the wafer.

Investigate the deposition and

_ _ annealing conditions. Voids
Presence of voids or defects in

i can form due to mass transport
the film.

discrepancies during

silicidation.[7]

Data Presentation

Table 1: Qualitative Effect of Annealing Temperature and Film Thickness on TiSiz Properties

Low Annealing High Annealing Very High Annealing
Parameter Temperature (e.g., Temperature (e.g., Temperature (e.g.,
600°C) 800°C) >900°C)
C54-TiSi2 with
Dominant Phase C49-TiSiz C54-TiSiz

agglomeration

Relative Surface ) o ]
Low High Very High (islanding)
Roughness

Relative Sheet ] —
) High Low Increases significantly
Resistance

Table 2: Influence of Substrate and Ti Film Thickness on C49-to-C54 Transition
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Approximate C49-to- General Observation
Initial Ti Thickness Substrate C54 Transition on Surface
Temperature Range Morphology

) ) Becomes rough after
Thick (e.g., > 20 nm) Si(100) 600 - 700°C[2] N
transition.

Higher transition

temperature can lead
Thin (e.g., <20 nm) Si(100) 700 - 800°CJ[4] to more pronounced

roughness and

islanding.[4]

The interface can
) ) become smooth and
Thin (e.g., <20 nm) Si(111) > 700 - 800°C[2] -
flat after the transition

to the C54 phase.[1]

Experimental Protocols

Key Experiment: Two-Step Annealing for Titanium Silicide Formation (Salicide Process)

This is a common method used to form self-aligned silicide (salicide) for contacts in
microelectronics.

e Substrate Preparation:
o Start with a clean silicon wafer (e.g., Si(100) or Si(111)).

o Perform a standard RCA clean or an HF dip to remove the native oxide layer immediately
before loading into the deposition system.

 Titanium Deposition:

o Deposit a thin film of titanium onto the silicon substrate using a physical vapor deposition
(PVD) method such as sputtering or electron-beam evaporation.
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o The thickness of the deposited Ti film will determine the final TiSiz thickness
(approximately 2.5 nm of TiSiz is formed for every 1 nm of Ti).

e First Annealing Step (Formation of C49-TiSi2):
o Transfer the wafer to a rapid thermal annealing (RTA) system.

o Anneal at a temperature between 600°C and 700°C for 20-60 seconds in a nitrogen (Nz)
or argon (Ar) atmosphere. This step forms the high-resistivity C49-TiSi2 phase where the
Ti is in contact with the silicon. The nitrogen ambient will also form a thin TiN layer on the
surface of the unreacted titanium.

e Selective Etching:
o Remove the wafer from the RTA system.

o Use a selective wet etch, such as a solution of H202 and NH4OH, to remove the unreacted
titanium and the TiN layer from the oxide regions, leaving the TiSiz in the contact areas.

e Second Annealing Step (Formation of C54-TiSi2):
o Return the wafer to the RTA system.

o Perform a second anneal at a higher temperature, typically between 750°C and 850°C, for
20-60 seconds in an N2 or Ar atmosphere. This step converts the C49-TiSiz into the low-
resistivity C54-TiSiz phase.

Characterization Techniques:

o Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning
Electron Microscopy (SEM).

o Phase ldentification: X-ray Diffraction (XRD) and Raman Spectroscopy.

o Film Thickness and Interface Quality: Transmission Electron Microscopy (TEM) and
Rutherford Backscattering Spectrometry (RBS).[8]

o Sheet Resistance: Four-point probe measurements.
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Caption: Experimental workflow for the formation of TiSiz films using a two-step annealing
process.
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Caption: Relationship between annealing temperature and surface roughness in TiSiz films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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